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Compound of Interest

Compound Name: Methyl 2-phenylnicotinate

Cat. No.: B071911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-phenylnicotinate, a pyridine derivative with the CAS number 188797-88-8, is a

versatile building block in organic synthesis and a compound of interest for its potential

pharmacological activities. This technical guide provides a comprehensive overview of its

chemical properties, synthesis, and reported biological activities, with a focus on its anti-

inflammatory, analgesic, and antifungal potential. Detailed experimental protocols for its

synthesis and biological evaluation are provided, alongside a discussion of its potential

mechanism of action involving the prostaglandin signaling pathway. All quantitative data is

summarized in structured tables, and key experimental workflows and signaling pathways are

visualized using diagrams to facilitate understanding and application in a research and

development setting.

Chemical and Physical Properties
Methyl 2-phenylnicotinate is an organic compound belonging to the pyridine family. It is a

derivative of nicotinic acid where the carboxylic acid is esterified with methanol, and a phenyl

group is substituted at the 2-position of the pyridine ring.[1]
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Property Value Source

CAS Number 188797-88-8 [2]

Molecular Formula C₁₃H₁₁NO₂ [2]

Molecular Weight 213.23 g/mol [2]

IUPAC Name
methyl 2-phenylpyridine-3-

carboxylate
[2]

Synonyms

Methyl 2-phenylnicotinate, 2-

Phenylnicotinic acid methyl

ester

[3][4]

Appearance Colorless liquid (reported) [1]

Odor Slightly sweet (reported) [1]

Purity
Typically >95% (commercially

available)
[2][5]

Storage
Sealed in a dry environment at

2-8°C
[2]

Synthesis of Methyl 2-phenylnicotinate
The synthesis of Methyl 2-phenylnicotinate typically involves the formation of a carbon-

carbon bond between a pyridine ring and a phenyl group. The most common and effective

methods for this transformation are palladium-catalyzed cross-coupling reactions such as the

Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an

organoboron compound and an organic halide, catalyzed by a palladium complex. For the

synthesis of Methyl 2-phenylnicotinate, this would involve the reaction of a methyl 2-

halonicotinate with phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloronicotinate (1.0 eq.),

phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0

eq.).

Catalyst and Ligand Addition: Add the palladium catalyst, for example,

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), to the flask.

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water

(e.g., 4:1 v/v).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times to ensure an oxygen-free environment.

Reaction: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100°C) for

12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 2-
phenylnicotinate.
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Suzuki-Miyaura Coupling Workflow

Preparation of Reactants and Catalyst Reaction under Inert Atmosphere
Heat

Aqueous Work-up and Extraction
Cool

Column Chromatography Methyl 2-phenylnicotinate
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Workflow for Suzuki-Miyaura Synthesis

Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide,

catalyzed by a nickel or palladium complex. This method is also highly effective for the

synthesis of biaryl compounds.

Experimental Protocol: Synthesis via Negishi Coupling

Preparation of Organozinc Reagent:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place

magnesium turnings.

Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate

the Grignard reaction.

Once the Grignard reagent is formed, add a solution of zinc chloride (ZnCl₂) in anhydrous

THF dropwise at 0°C.

Stir the mixture at room temperature for 1-2 hours to form the phenylzinc chloride reagent.

Coupling Reaction:

In a separate Schlenk flask, dissolve methyl 2-chloronicotinate and the palladium catalyst

(e.g., Pd(PPh₃)₄, 3-5 mol%) in anhydrous THF.

Add the freshly prepared phenylzinc chloride solution to the flask via cannula.
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Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

Work-up and Purification: Follow the same work-up and purification procedure as described

for the Suzuki-Miyaura coupling.

Negishi Coupling Workflow

In situ Preparation of Phenylzinc Reagent Pd-catalyzed Cross-Coupling Aqueous Work-up and Extraction
Cool

Column Chromatography Methyl 2-phenylnicotinate

Click to download full resolution via product page

Workflow for Negishi Coupling Synthesis

Biological Activity
Derivatives of nicotinic acid are known to possess a range of biological activities. Methyl 2-
phenylnicotinate has been investigated for its potential as an anti-inflammatory, analgesic,

and antifungal agent.[1]

Anti-inflammatory and Analgesic Activity
Several studies have demonstrated the anti-inflammatory and analgesic properties of nicotinic

acid derivatives. These activities are often evaluated using standard in vivo models.

Illustrative In Vivo Anti-inflammatory and Analgesic Data for 2-Phenylnicotinic Acid Derivatives
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Assay
Test
Compoun
d

Dose
%
Inhibition

Referenc
e
Compoun
d

%
Inhibition

Source

Carrageen

an-induced

Paw

Edema

2-(2-

Bromophe

nyl)nicotini

c acid

25 mg/kg 68.3 ± 5.5
Mefenamic

acid
75.1 ± 6.8 [1]

Acetic

Acid-

induced

Writhing

2-(2-

Bromophe

nyl)nicotini

c acid

25 mg/kg 73.7 ± 6.2
Mefenamic

acid
72.4 ± 4.6 [1]

Note: Data presented is for a structurally related compound and serves as an illustration of the

potential activity of this class of molecules.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

Procedure:

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin

or diclofenac sodium), and test groups receiving different doses of Methyl 2-
phenylnicotinate.

Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes

before the induction of inflammation.

Induce inflammation by injecting a 1% w/v solution of carrageenan in saline into the sub-

plantar region of the right hind paw.

Measure the paw volume or thickness using a plethysmometer or calipers at regular

intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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Calculate the percentage of edema inhibition for each group compared to the control

group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Animals: Swiss albino mice (20-25 g) are commonly used.

Procedure:

Group the animals as described for the paw edema assay.

Administer the test compound or a standard analgesic (e.g., aspirin or diclofenac sodium)

30-60 minutes before the induction of writhing.

Induce visceral pain by intraperitoneal injection of a 0.6% v/v solution of acetic acid.

Immediately after the injection, place each mouse in an individual observation cage.

After a 5-minute latency period, count the number of writhes (abdominal constrictions and

stretching of hind limbs) for a period of 10-20 minutes.

Calculate the percentage of analgesic activity (inhibition of writhing) for each group

compared to the control group.

Antifungal Activity
Pyridine derivatives have been explored for their antifungal properties. The potential antifungal

activity of Methyl 2-phenylnicotinate can be evaluated using in vitro assays against various

fungal strains.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans,

Aspergillus niger).

Media: Prepare RPMI-1640 medium buffered with MOPS.

Procedure:
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Prepare a stock solution of Methyl 2-phenylnicotinate in a suitable solvent like DMSO.

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

Prepare a standardized fungal inoculum and add it to each well.

Include a positive control (a known antifungal agent like fluconazole), a negative control

(no drug), and a sterility control (no inoculum).

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration

of the compound that visibly inhibits fungal growth.

Mechanism of Action
The vasodilatory and some of the anti-inflammatory effects of nicotinic acid and its derivatives

are believed to be mediated by the release of prostaglandin D2 (PGD2).[6] PGD2 is a lipid

mediator that plays a role in various physiological and pathological processes, including

inflammation and vasodilation.

Proposed Signaling Pathway for Vasodilation

Methyl 2-phenylnicotinate, upon topical application or systemic administration, is thought to

interact with receptors on certain cells (e.g., Langerhans cells in the skin), leading to the

activation of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into

prostaglandin H2 (PGH2), which is then isomerized to PGD2 by PGD2 synthase. PGD2

subsequently binds to its receptors (DP1 and DP2/CRTH2) on vascular smooth muscle cells,

initiating a signaling cascade that results in vasodilation.
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Prostaglandin D2 Signaling in Vasodilation

Within Vascular Smooth Muscle Cell

Methyl 2-phenylnicotinate

Cell (e.g., Langerhans Cell)

Stimulation

Arachidonic Acid

Release

Prostaglandin H2

via COX

COX-1 / COX-2

Prostaglandin D2

via PGDS

PGD2 Synthase

DP1 Receptor

Binds to

Adenylyl Cyclase

Activates

cAMP

Generates

Protein Kinase A

Activates

Relaxation / Vasodilation

Vascular Smooth Muscle Cell

Click to download full resolution via product page

PGD2-mediated vasodilation pathway
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Conclusion
Methyl 2-phenylnicotinate is a compound with significant potential in both synthetic chemistry

and pharmacology. The synthetic routes, particularly those employing palladium-catalyzed

cross-coupling reactions, offer efficient and versatile methods for its preparation. The

preliminary evidence for its anti-inflammatory, analgesic, and antifungal activities warrants

further investigation. A deeper understanding of its mechanism of action, particularly its

interaction with the prostaglandin signaling pathway, will be crucial for its potential development

as a therapeutic agent. The experimental protocols and data presented in this guide provide a

solid foundation for researchers and drug development professionals to explore the full

potential of Methyl 2-phenylnicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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